molecular formula C8H9NO2S B1592341 Ethyl(3-nitrophenyl)sulfane CAS No. 34126-43-7

Ethyl(3-nitrophenyl)sulfane

Cat. No.: B1592341
CAS No.: 34126-43-7
M. Wt: 183.23 g/mol
InChI Key: DIAULDRPQLGWSI-UHFFFAOYSA-N
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Description

Ethyl(3-nitrophenyl)sulfane is an organic compound characterized by the presence of an ethyl group attached to a sulfane moiety, which is further connected to a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(3-nitrophenyl)sulfane typically involves the reaction of 3-nitrobenzenethiol with ethyl halides under basic conditions. The reaction can be represented as follows:

3-Nitrobenzenethiol+Ethyl HalideThis compound+Halide Ion\text{3-Nitrobenzenethiol} + \text{Ethyl Halide} \rightarrow \text{this compound} + \text{Halide Ion} 3-Nitrobenzenethiol+Ethyl Halide→this compound+Halide Ion

Common bases used in this reaction include sodium hydroxide or potassium carbonate, which facilitate the nucleophilic substitution of the thiol group with the ethyl halide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

Ethyl(3-nitrophenyl)sulfane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.

    Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving sulfur-containing compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl(3-nitrophenyl)sulfane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfane moiety can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

    Methyl(3-nitrophenyl)sulfane: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl(4-nitrophenyl)sulfane: Similar structure but with the nitro group in the 4-position.

    Ethyl(3-aminophenyl)sulfane: Similar structure but with an amino group instead of a nitro group.

Uniqueness: this compound is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of the ethyl group

Properties

IUPAC Name

1-ethylsulfanyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAULDRPQLGWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598761
Record name 1-(Ethylsulfanyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34126-43-7
Record name 1-(Ethylsulfanyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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